molecular formula C8H4BrCl2N3 B8498605 3-Bromo-6,7-dichloroquinoxalin-2-amine

3-Bromo-6,7-dichloroquinoxalin-2-amine

Cat. No.: B8498605
M. Wt: 292.94 g/mol
InChI Key: JBARACFPFJWELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dichloroquinoxalin-2-amine is a synthetically versatile quinoxaline derivative designed for research and development. Quinoxaline-based compounds are a significant class of nitrogen-containing heterocycles known for their diverse biological activities and applications in materials science . This compound is particularly valuable as a chemical building block. Its molecular structure, featuring reactive bromo and chloro substituents, makes it a versatile precursor for nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of new carbon-heteroatom bonds (e.g., C–N, C–O, C–S) for the creation of more complex functionalized molecules . While specific studies on this exact molecule are not listed, structurally related quinoxaline-2-amine derivatives have demonstrated considerable promise in biomedical research. Recent studies on analogous compounds have shown potent broad-spectrum antibacterial activity against challenging pathogens such as S. aureus , B. subtilis , MRSA, and E. coli . The mechanism of action for such active quinoxaline compounds has been elucidated to involve compromising the structural integrity of bacterial cell membranes, leading to the leakage of intracellular constituents and ultimately bacterial cell death . Furthermore, these derivatives have shown a superior ability to disperse established bacterial biofilms and a slower development of bacterial resistance compared to conventional antibiotics like norfloxacin . Beyond antimicrobial applications, quinoxaline scaffolds are also explored in technological fields for their luminescent properties and in supramolecular chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4BrCl2N3

Molecular Weight

292.94 g/mol

IUPAC Name

3-bromo-6,7-dichloroquinoxalin-2-amine

InChI

InChI=1S/C8H4BrCl2N3/c9-7-8(12)14-6-2-4(11)3(10)1-5(6)13-7/h1-2H,(H2,12,14)

InChI Key

JBARACFPFJWELW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen vs. Alkoxy/Amino Groups

  • Dichloro groups at positions 6 and 7 contribute strong electron-withdrawing effects, stabilizing the quinoxaline ring’s electron-deficient π-system .
  • Methoxy and Ethylamine Groups: In 3-bromo-N-ethyl-6,7-dimethoxyquinoxalin-2-amine (), methoxy groups donate electron density via resonance, countering the electron-withdrawing bromo group. This balance could alter solubility and redox properties compared to the dichloro analogue .

Amine Functionalization

  • Primary vs. Secondary Amines: The primary amine in 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f, ) enables hydrogen bonding, whereas the ethyl-substituted amine in ’s compound may reduce polarity, affecting solubility and intermolecular interactions .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR/NMR Features Reference
6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) Not reported IR: NH₂ (3448–3320 cm⁻¹), C=N (1637 cm⁻¹); <sup>1</sup>H NMR: aromatic δ 7.03–7.79 ppm
Compound in 200 IR: NH₂ (3448–3320 cm⁻¹), C=N (1637 cm⁻¹); <sup>1</sup>H NMR: NH₂ at δ 6.01 ppm
3-bromo-N-ethyl-6,7-dimethoxyquinoxalin-2-amine Not reported Expected IR: C-O (methoxy ~1250 cm⁻¹), C-Br (~600 cm⁻¹); NMR: ethyl group δ ~1.2–3.4 ppm
  • Key Trends :
    • Halogenated derivatives exhibit strong C-X (X = Br, Cl) stretching in IR.
    • NH₂ groups in primary amines show broad IR peaks (~3300 cm⁻¹) and distinct NMR signals.
    • High melting points (e.g., 200°C in ) correlate with hydrogen-bonding capability or crystalline packing efficiency .

Q & A

Basic Questions

Q. What are the established synthetic pathways for preparing 3-Bromo-6,7-dichloroquinoxalin-2-amine?

  • Methodological Answer : A common approach involves using 2,3-dichloroquinoxaline (DCQX) as a precursor. The chlorine atoms at positions 2 and 3 of DCQX are highly reactive toward nucleophilic substitution. Bromination can be achieved via halogen exchange reactions using reagents like sodium bromide under catalytic conditions or through direct electrophilic substitution. Multi-step protocols may involve sequential halogenation and amination, with careful control of temperature and solvent polarity to ensure regioselectivity . For example, bromine introduction at position 3 could follow chlorination at positions 6 and 7, leveraging directing effects of the amine group .

Q. What structural features of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine and chlorine substituents act as both electron-withdrawing groups and potential leaving groups. Bromine at position 3 enhances electrophilicity, making the compound amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. The chlorine atoms at positions 6 and 7 sterically hinder certain reactions but stabilize intermediates through inductive effects. Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation via kinetic studies ensures optimal coupling conditions .

Advanced Questions

Q. How can competing side reactions during bromination of 6,7-dichloroquinoxalin-2-amine be mitigated?

  • Methodological Answer : Competing over-halogenation or dehalogenation can be minimized by:

  • Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states and improve selectivity.
  • Catalytic Additives : Copper(I) iodide or palladium catalysts enhance regioselectivity for bromine insertion at position 3 .
  • In Situ Monitoring : Techniques like HPLC or LC-MS track reaction progress and identify byproducts early .

Q. How do halogen substituent positions affect the biological activity of quinoxaline derivatives?

  • Methodological Answer : Substituent positioning alters electronic and steric properties, impacting target binding. For example:

CompoundSubstituent PositionsKey Biological ActivityReference
7-Bromo-3-chloroquinolin-2-amine7-Br, 3-ClAntimicrobial
4-Bromo-6-chloroquinolin-3-amine4-Br, 6-ClAnticancer (kinase inhibition)
  • Bromine at position 3 in quinoxalines enhances hydrophobic interactions with enzyme active sites, while chlorine at 6/7 positions modulates solubility and bioavailability. SAR studies combining molecular docking and cytotoxicity assays are critical for optimizing activity .

Q. What strategies resolve contradictions in reported biological activities of halogenated quinoxalines?

  • Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. To address this:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Purity Validation : Employ orthogonal techniques (e.g., NMR, HRMS) to confirm compound integrity.
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify trends, as seen in comparisons of 3-bromo vs. 4-bromo analogues .

Methodological Tools

  • Synthetic Optimization : Design-of-experiment (DoE) frameworks for reaction parameter screening .
  • Characterization : 1^1H/13^13C NMR for structural elucidation; X-ray crystallography for absolute configuration .
  • Biological Testing : High-throughput screening (HTS) paired with cheminformatics to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.